(2E)-2-(ethoxymethylidene)-N-(4-ethoxyphenyl)-3-oxobutanamide
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Overview
Description
(2E)-2-(ethoxymethylidene)-N-(4-ethoxyphenyl)-3-oxobutanamide is an organic compound with a complex structure that includes both ethoxy and oxobutanamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(ethoxymethylidene)-N-(4-ethoxyphenyl)-3-oxobutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and 4-ethoxyaniline.
Condensation Reaction: The key step involves a condensation reaction between ethyl acetoacetate and 4-ethoxyaniline in the presence of a base, such as sodium ethoxide, to form the intermediate product.
Formation of the Final Product: The intermediate product undergoes further reaction with ethyl formate under controlled conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(ethoxymethylidene)-N-(4-ethoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-2-(ethoxymethylidene)-N-(4-ethoxyphenyl)-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-2-(ethoxymethylidene)-N-(4-ethoxyphenyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(methoxymethylidene)-N-(4-methoxyphenyl)-3-oxobutanamide
- (2E)-2-(propoxymethylidene)-N-(4-propoxyphenyl)-3-oxobutanamide
Uniqueness
(2E)-2-(ethoxymethylidene)-N-(4-ethoxyphenyl)-3-oxobutanamide is unique due to its specific ethoxy substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2E)-2-(ethoxymethylidene)-N-(4-ethoxyphenyl)-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-4-19-10-14(11(3)17)15(18)16-12-6-8-13(9-7-12)20-5-2/h6-10H,4-5H2,1-3H3,(H,16,18)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJRMEZPUWLGPU-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC1=CC=C(C=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C(=O)C)/C(=O)NC1=CC=C(C=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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